![molecular formula C12H13N3O3S B2477523 methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate CAS No. 1013794-88-1](/img/structure/B2477523.png)
methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
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Overview
Description
“Methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate” is a complex organic compound. It is categorized as a precursor in the synthesis of various synthetic cannabinoids . This product is intended for research and forensic applications .
Molecular Structure Analysis
The molecular structure of this compound is complex. The molecular formula is C15H19N3O3 . The InChI code and SMILES string provide a textual representation of the molecule’s structure .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Analogues of Antiviral Compounds : A study by Huybrechts et al. (1984) synthesized analogues of the antiviral compound pyrazofurin, including methyl 5-carboxamido-4-hydroxy-3(β-D-ribofuranosyl)-2-thiophene carboxylate, using a base-mediated condensation method. These compounds could potentially contribute to the development of new antiviral medications (Huybrechts et al., 1984).
Tetrasubstituted Thiophenes : Sahu et al. (2015) reported an efficient synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, showcasing a one-pot multicomponent protocol. This process contributes to the field of synthetic organic chemistry by providing a novel method for synthesizing complex thiophene derivatives (Sahu et al., 2015).
Novel Synthesis Techniques : Mohareb et al. (1995) explored the reaction of carbon disulfide with active methylenes to synthesize various thiophene derivatives, demonstrating the versatility of thiophene chemistry and its potential for creating diverse bioactive compounds (Mohareb et al., 1995).
Application in Nonlinear Optical Properties and Computational Chemistry
- Pyrazole-Thiophene-based Amide Derivatives : Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives using various catalytic approaches. The study not only focused on the synthetic aspect but also explored the structural features through computational applications and investigated their nonlinear optical properties. This research opens new avenues in the design of materials with potential applications in optical and electronic devices (Kanwal et al., 2022).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives often exhibit a wide range of biological activities . They are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biological activities .
properties
IUPAC Name |
methyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-6-9(14-15(7)2)10(16)13-11-8(4-5-19-11)12(17)18-3/h4-6H,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCKRBDBHCKTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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